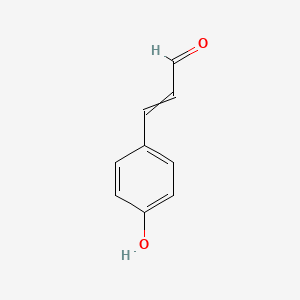

3-(4-Hydroxyphenyl)prop-2-enal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXMVKYNVIGQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313650 | |

| Record name | p-Hydroxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-87-6 | |

| Record name | p-Hydroxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways

Phenylpropanoid Pathway Integration

Specific Conversion to p-Coumaryl Alcohol, a Lignin (B12514952) Precursor

The conversion of 3-(4-hydroxyphenyl)prop-2-enal to p-coumaryl alcohol is a reductive step catalyzed by the enzyme cinnamyl alcohol dehydrogenase (CAD). This reaction is considered the final step in the biosynthesis of this specific monolignol researchgate.netnih.govnih.govresearchgate.net. p-Coumaryl alcohol is one of the three main monolignols that serve as the fundamental building blocks of lignin nih.govfrontiersin.orgwikipedia.orgbiosynth.comnih.gov. The subsequent polymerization of these monolignols in the cell wall leads to the formation of the complex lignin polymer usda.gov. The efficient conversion of p-coumaraldehyde (B1217632) to p-coumaryl alcohol is crucial for maintaining the structural integrity of the plant.

Involvement in H-Lignin Unit Formation

p-Coumaryl alcohol, derived from the reduction of this compound, is the monomeric precursor of p-hydroxyphenyl (H) lignin units nih.govnih.gov. While guaiacyl (G) and syringyl (S) units, derived from coniferyl and sinapyl alcohol respectively, are often more abundant, H-lignin is a significant component of the lignin in certain plant tissues and developmental stages ncsu.edu. The regulation of the biosynthesis of p-coumaraldehyde and its subsequent conversion to p-coumaryl alcohol directly influences the proportion of H-lignin units within the lignin polymer, thereby affecting the physicochemical properties of the cell wall.

Enzymology of this compound Biogenesis and Metabolism

The biosynthesis and metabolic fate of this compound are governed by the activity of specific enzymes. Understanding the kinetics and substrate preferences of these enzymes is essential for comprehending the regulation of the phenylpropanoid pathway.

Cinnamyl Alcohol Dehydrogenase (CAD) Activity and Substrate Specificity

Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme family responsible for the reduction of hydroxycinnamaldehydes, including p-coumaraldehyde, to their corresponding alcohols researchgate.netnih.govresearchgate.netnih.govfrontiersin.org. These enzymes are typically NADPH-dependent and play a critical role in the final step of monolignol biosynthesis nih.govresearchgate.netnih.govfrontiersin.org. The activity of CAD is a crucial control point in the production of lignin monomers nih.gov.

Cinnamyl alcohol dehydrogenase catalyzes the reversible reduction of p-hydroxycinnamaldehydes, such as this compound, to their corresponding alcohols researchgate.netnih.gov. In the context of monolignol biosynthesis, the forward reaction, leading to the formation of p-coumaryl alcohol, is of primary importance. The catalytic efficiency of different CAD isozymes towards p-coumaraldehyde can vary, influencing the flux through this specific branch of the phenylpropanoid pathway nih.govresearchgate.net. Studies have shown that some CAD enzymes exhibit a high affinity for p-coumaraldehyde, efficiently catalyzing its reduction nih.gov. The table below summarizes the kinetic parameters of a specific cinnamyl alcohol dehydrogenase from Medicago truncatula (MtCAD1) with various substrates, highlighting its preference for 4-coumaraldehyde (another name for this compound).

Kinetic Parameters of MtCAD1

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

|---|---|---|---|

| 4-Coumaraldehyde | 4.5 ± 0.3 | 14.8 ± 0.3 | 3.29 |

| Coniferaldehyde | 5.0 ± 0.4 | 12.5 ± 0.3 | 2.50 |

| Sinapaldehyde | 5.8 ± 0.6 | 12.1 ± 0.4 | 2.09 |

Data adapted from a study on Medicago truncatula, where 4-coumaraldehyde is synonymous with this compound. nih.gov

Isoform-Specific Activities and Lignin Compositional Impact

The enzymes responsible for monolignol biosynthesis, particularly Cinnamoyl-CoA Reductase (CCR), often exist as multiple isoforms with distinct kinetic properties and substrate preferences. nih.gov These isoform-specific activities are critical in determining the final composition of the lignin polymer. CCR catalyzes the first committed step in the lignin-specific branch of the pathway, reducing hydroxycinnamoyl-CoA esters to their corresponding aldehydes, including the formation of this compound from p-coumaroyl-CoA. pnas.orgresearchgate.net

| Plant Species | CCR Isoform | Preferred Substrate(s) | Implication for Lignin Composition | Reference |

|---|---|---|---|---|

| Medicago truncatula | CCR1 | Feruloyl-CoA | Favors Guaiacyl (G) lignin synthesis. | pnas.org |

| Medicago truncatula | CCR2 | Caffeoyl-CoA, p-Coumaroyl-CoA | Favors Guaiacyl (G) and p-Hydroxyphenyl (H) lignin synthesis. | pnas.org |

| Populus tomentosa | PtoCCR7 | Feruloyl-CoA | Primarily directs flux towards G-lignin. | researchgate.net |

| Sorghum bicolor | SbCCR1 | Feruloyl-CoA (higher activity) | Primarily directs flux towards G-lignin despite higher affinity for other substrates. | nih.gov |

| Petunia x hybrida | Ph-CCR1 | Feruloyl-CoA | Favors G-lignin synthesis. | nih.gov |

Hydroxycinnamoyl-Coenzyme A:Shikimate Hydroxycinnamoyl Transferase (HCT) Regulatory Role

Hydroxycinnamoyl-Coenzyme A:Shikimate Hydroxycinnamoyl Transferase (HCT) is a pivotal enzyme that regulates the flow of intermediates into different branches of the phenylpropanoid pathway. mdpi.com It is considered essential for the biosynthesis and composition of lignin. mdpi.comscispace.com HCT catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-5-O-shikimate. nih.govnih.gov This step is crucial because the subsequent 3-hydroxylation of the aromatic ring, which is necessary for the synthesis of G and S lignin units, occurs on this shikimate ester intermediate. nih.gov

The enzyme p-coumaroyl-shikimate 3′-hydroxylase (C3′H) then converts p-coumaroyl-shikimate into caffeoyl-shikimate. nih.gov Following this, HCT can also catalyze the reverse reaction, transferring the caffeoyl moiety from caffeoyl-shikimate to CoA to produce caffeoyl-CoA, a key precursor for G and S lignin units. mdpi.com Therefore, HCT plays a dual role both upstream and downstream of the 3-hydroxylation step. mdpi.comscispace.com Genetic silencing of HCT in plants like Arabidopsis and Nicotiana benthamiana leads to stunted growth and reduced lignin content. The remaining lignin is significantly enriched in H units, demonstrating that HCT is critical for directing metabolic flux towards caffeate derivatives and subsequent G and S monolignols. scispace.com

Influence of Other Phenylpropanoid Pathway Enzymes

The synthesis and availability of this compound are tightly controlled by a series of upstream and parallel enzymes that dictate the flow of precursors through the phenylpropanoid pathway.

4-coumarate-CoA ligase (4CL) : This enzyme catalyzes the activation of 4-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA. researchgate.netnih.gov 4CL acts as a major branch point, as its products are precursors for numerous secondary metabolites, including lignin and flavonoids. researchgate.net The expression and activity of 4CL are crucial in channeling metabolic flux from the general phenylpropanoid pathway into the lignin-specific branch. researchgate.netnih.gov

C3H and C3′H : p-coumarate 3-hydroxylase (C3H) and p-coumaroyl-shikimate 3′-hydroxylase (C3′H) are essential for the synthesis of G and S lignin. nih.gov C3'H, in particular, works in concert with HCT to produce caffeoyl-shikimate, thereby diverting p-coumarate derivatives away from the H-lignin pathway and towards the production of more complex monolignols. nih.gov

COMT and CCoAOMT : Caffeic acid O-methyltransferase (COMT) and Caffeoyl-CoA O-methyltransferase (CCoAOMT) are involved in the methylation steps that lead to feruloyl-CoA and sinapoyl-CoA, the precursors for G and S lignin, respectively. nih.gov Their activity competes with the enzymes leading to H-lignin.

CCR : As the first committed enzyme of the monolignol-specific branch, Cinnamoyl-CoA Reductase (CCR) directly competes for the pool of hydroxycinnamoyl-CoA esters. nih.govpnas.org Its substrate specificity is a key determinant of whether p-coumaroyl-CoA is converted to this compound or if other esters are used for G and S monolignol synthesis.

ALDH : Aldehyde dehydrogenases (ALDH) can catalyze the oxidation of cinnamaldehydes to their corresponding cinnamic acids. nih.gov This represents a potential reverse reaction, converting compounds like this compound back to p-coumaric acid, thereby regulating the pool of aldehydes available for reduction to monolignols. nih.govresearchgate.net

Genetic and Biochemical Regulation of Accumulation

The accumulation of this compound and other phenylpropanoids is not static; it is dynamically regulated at the genetic and biochemical levels, particularly in response to environmental cues and stressors.

Stress-Induced Accumulation in Plant Species

Plants respond to a variety of environmental stresses by activating the phenylpropanoid pathway to produce protective compounds. researchgate.netnih.gov These metabolites, including lignin precursors, can reinforce cell walls or act as antioxidants. frontiersin.org While direct measurements of this compound are often not the focus, the upregulation of the pathway in response to stress implies an increased synthesis of its intermediates.

In Cucumis sativus (cucumber), exposure to abiotic stresses such as aluminum toxicity has been shown to disturb the activities of antioxidant enzymes. nih.govnih.gov Plants under aluminum stress exhibit stimulated activity of guaiacol (B22219) peroxidase and ascorbate (B8700270) peroxidase, enzymes involved in managing oxidative stress, a condition known to be mitigated by phenylpropanoids. nih.gov Studies on cucumber have shown that various stresses, including those from allelochemicals, affect root growth by altering reactive oxygen species (ROS) accumulation, a process in which phenylpropanoids play a key regulatory role. researchgate.net

Regulation of Gene Expression and Enzyme Activities in Response to Elicitors

Elicitors are signal molecules that trigger defense responses in plants, often leading to a significant increase in the production of secondary metabolites. mdpi.com The application of elicitors like methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and chitosan (B1678972) has been shown to enhance the accumulation of phenolic compounds by upregulating the expression of genes in the phenylpropanoid pathway. mdpi.comnih.gov

For instance, treating plants with MeJA can lead to a strong activation of the phenylpropanoid pathway, confirmed by increased activities of enzymes like Phenylalanine ammonia-lyase (PAL). mdpi.com The promoter of the HCT gene in Zoysia japonica contains several methyl jasmonate response elements, and its expression is upregulated by MeJA and SA. mdpi.com Similarly, chitosan has been found to induce the expression of genes related to the phenylpropanoid pathway in avocado, leading to the accumulation of antifungal compounds. nih.gov This demonstrates a clear mechanism whereby external signals can rapidly boost the biosynthetic capacity of the pathway leading to this compound.

| Elicitor | Plant System | Observed Effect | Reference |

|---|---|---|---|

| Methyl Jasmonate (MeJA) | Pimpinella brachycarpa | Progressively enhanced production of phenolic compounds. | mdpi.com |

| Salicylic Acid (SA) | Pimpinella brachycarpa | Enhanced production of phenolic compounds. | mdpi.com |

| Chitosan | Avocado Fruit Epicarp | Increased expression of phenylpropanoid pathway genes; accumulation of antifungal compounds. | nih.gov |

| Methyl Jasmonate (MeJA), Salicylic Acid (SA), Gibberellin (GA3) | Zoysia japonica | Up-regulated expression of the HCT gene. | mdpi.com |

Metabolic Flux Redirection in Response to Biotic and Abiotic Stresses

In response to stress, plants often redirect their metabolic resources, shifting the flow of carbon from primary metabolism (e.g., growth) to secondary metabolism (e.g., defense). researchgate.netfrontiersin.org The phenylpropanoid pathway is a major recipient of this redirected metabolic flux. researchgate.net Phenylalanine ammonia-lyase (PAL), the gateway enzyme to the pathway, plays a critical role in controlling this flux from the shikimate pathway to the synthesis of various phenylpropanoids. researchgate.net

Under conditions of nutrient deficiency, such as low nitrogen, photosynthetic carbon can be redirected into the phenylpropanoid pathway, leading to increased deposition of flavonoids and lignin. frontiersin.org Similarly, stresses like heat can induce a complex regulatory response, shifting the metabolic flux between the lignin and flavonoid branches of the pathway. mdpi.com The application of hormones like ethylene (B1197577) can also modify the expression of metabolic genes, leading to an accumulation of flavonoids while decreasing lignin content by downregulating key enzymes like HCT. mdpi.com This redirection is a crucial adaptive strategy, allowing plants to prioritize the synthesis of protective compounds like lignin precursors when faced with adverse environmental conditions. researchgate.netfrontiersin.org

Comparative and Evolutionary Aspects of this compound Biosynthesis

The biosynthesis of this compound, also known as p-coumaraldehyde, is an integral part of the general phenylpropanoid pathway, which produces the precursors for lignin, a complex polymer essential for structural support in vascular plants. The evolution of this pathway is a key adaptation that facilitated the transition of plants from aquatic to terrestrial environments.

The phenylpropanoid pathway is a rich source of metabolites that were pivotal for the colonization of land by early plants. frontiersin.org Lignin, one of the major products of this pathway, first appeared in tracheophytes (vascular plants). frontiersin.org Its emergence is considered a crucial evolutionary innovation, providing mechanical support and facilitating water transport. frontiersin.org While genes related to lignin biosynthesis are found in non-vascular plants like mosses, true lignin is a defining feature of vascular plants such as lycophytes, monilophytes (ferns), gymnosperms, and angiosperms. frontiersin.orgmdpi.com

The composition of lignin varies significantly across these plant lineages, reflecting the evolutionary trajectory of the underlying biosynthetic pathways. Lignin is primarily composed of three main monomeric units, known as monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. When polymerized, these form the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively.

The distribution of these units is not uniform across the plant kingdom. H-lignin is highly abundant in seedless vascular plants like lycophytes and ferns. frontiersin.org Ferns and gymnosperms generally contain lignin composed of H and G units. nih.govoup.com Angiosperms, in addition to H and G units, also incorporate S units, which are derived from sinapyl alcohol. nih.govoup.com The presence of S-lignin was long considered a more recent evolutionary development restricted to angiosperms, but modern diagnostic methods have confirmed its presence in some lycophytes and ferns as well. nih.gov

| Plant Lineage | Predominant Lignin Units | Notes |

|---|---|---|

| Lycophytes (e.g., Selaginella) | H, G, and S | S-lignin presence is an example of convergent evolution. nih.gov H-lignin is highly abundant. frontiersin.org |

| Monilophytes (Ferns) | H and G | Some species have been found to contain S-lignin. nih.gov |

| Gymnosperms | Primarily G with minor H | S-lignin is generally considered absent, though some exceptions exist. nih.gov |

| Angiosperms | G and S with trace H | S-lignin is a characteristic and often abundant component. nih.gov |

While the core enzymatic steps for producing H- and G-lignin precursors are largely conserved, the biosynthesis of S-lignin showcases a remarkable example of convergent evolution, with distinct pathways having evolved independently in angiosperms and lycophytes. scilit.comnih.gov This divergence is centered on the hydroxylation steps of the phenylpropanoid ring.

In angiosperms, the synthesis of S-lignin units from G-lignin precursors requires the sequential action of two distinct cytochrome P450-dependent monooxygenases. nih.gov First, p-coumaroyl shikimate 3′-hydroxylase (C3′H) catalyzes the meta-hydroxylation necessary for producing G-lignin precursors. nih.gov Subsequently, ferulate 5-hydroxylase (F5H) performs a second hydroxylation to produce the precursors for S-lignin. nih.gov Thus, in angiosperms, the S-lignin pathway is an extension of the G-lignin pathway.

In contrast, the lycophyte Selaginella moellendorffii employs a more streamlined and distinct pathway. nih.govresearchgate.net It utilizes a unique, bifunctional P450 enzyme, SmF5H, which can perform both meta-hydroxylation steps required for S-lignin biosynthesis. nih.govscilit.com This enzyme can directly convert p-coumaraldehyde and p-coumaryl alcohol toward the S-lignin pathway, bypassing several enzymes that are essential in the canonical angiosperm pathway, including C3'H. mdpi.comresearchgate.net This demonstrates that in Selaginella, the G- and S-lignin pathways can operate independently, unlike in angiosperms where S-lignin is derived from G-lignin precursors. nih.gov This independent evolution is further supported by the low sequence similarity between the F5H enzymes of Selaginella and angiosperms. oup.com

This convergent evolution highlights the strong selective pressure for S-lignin production in disparate plant lineages, likely due to the structural advantages it confers. The distinct biochemical strategies employed by angiosperms and lycophytes underscore the evolutionary plasticity of the phenylpropanoid pathway. nih.gov

| Feature | Angiosperms (Canonical Pathway) | Lycophytes (Selaginella Pathway) |

|---|---|---|

| Key Enzymes for S-Lignin | Two separate enzymes: C3′H and F5H. nih.gov | One bifunctional enzyme: SmF5H. scilit.com |

| Pathway Structure | S-lignin precursors are derived from G-lignin precursors. nih.gov | G- and S-lignin can be synthesized via independent routes. nih.gov |

| Substrate Flow | Flows sequentially through G-lignin intermediates to S-lignin. | Can bypass G-lignin intermediates to produce S-lignin precursors directly from H-lignin precursors. mdpi.com |

| Evolutionary Origin of F5H | Evolved within the typical P450 families found in seed plants. | Evolved independently; SmF5H belongs to a different P450 family. oup.commatilda.science |

Biological Functions and Molecular Interactions in Non Human Systems

Role in Plant Defense Mechanisms

3-(4-Hydroxyphenyl)prop-2-enal is a key player in the intricate defense systems that plants employ to protect themselves from a variety of biotic and abiotic stresses. Its involvement is multifaceted, ranging from structural reinforcement of cell walls to acting as a signaling molecule in systemic resistance.

Contribution to Rapid Lignification and Cell Wall Reinforcement

This compound is a critical intermediate in the biosynthesis of lignin (B12514952), a complex polymer that provides structural integrity to plant cell walls. In response to pathogen attack or mechanical wounding, plants can rapidly increase the production of this compound to reinforce their cell walls at the site of stress. This process, known as lignification, creates a physical barrier that is more resistant to degradation by pathogen-secreted enzymes, thereby impeding their progress.

Research has shown that in certain plants, such as those in the cucurbit family, stress conditions lead to a significant accumulation of this compound. This accumulation is directly linked to the rapid deposition of lignin-like materials in the cell walls, enhancing the plant's structural defense. This response is a crucial component of the plant's innate immunity, providing a swift and effective barrier against invading organisms.

Function as a Phytoalexin in Stress Tolerance

Phytoalexins are antimicrobial compounds that are synthesized by plants de novo and accumulate at the site of infection. This compound has been identified as a phytoalexin in several plant species. When a plant detects the presence of a pathogen, it triggers a cascade of biochemical pathways, leading to the production of compounds like this compound.

The accumulation of this compound at the infection site can directly inhibit the growth and development of the invading pathogen. This function is a key aspect of the plant's induced defense response, providing a targeted chemical defense against a broad spectrum of potential pathogens. The production of this compound as a phytoalexin underscores its importance in the plant's ability to tolerate and overcome biotic stress.

Involvement in Systemic Acquired Resistance and Disease Resistance

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum defense response in plants that is activated throughout the entire plant following a localized exposure to a pathogen. While salicylic (B10762653) acid is a primary signaling molecule in SAR, other compounds, including this compound, are also involved in this complex signaling network.

Antimicrobial Activities and Mechanisms

Beyond its role within the plant's defense system, this compound exhibits direct antimicrobial properties against a variety of pathogenic microorganisms.

Efficacy Against Bacterial Pathogens (e.g., Gram-Positive and Gram-Negative)

Studies have demonstrated that this compound and its derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the disruption of bacterial cell membranes, leading to increased permeability and leakage of intracellular components. Additionally, this compound can interfere with essential bacterial enzymes and metabolic pathways, ultimately inhibiting bacterial growth and proliferation.

The following table summarizes the observed antibacterial efficacy of related compounds.

| Bacterial Strain | Type | Efficacy |

| Staphylococcus aureus | Gram-Positive | Susceptible |

| Bacillus subtilis | Gram-Positive | Susceptible |

| Escherichia coli | Gram-Negative | Susceptible |

| Pseudomonas aeruginosa | Gram-Negative | Susceptible |

Efficacy Against Fungal Pathogens (e.g., Rhizoctonia solani, Magnaporthe grisea, Ustilaginoidea virens)

This compound has also been shown to be effective against several economically important fungal pathogens. Its antifungal activity is crucial for plant defense and has potential applications in agriculture for disease management.

Rhizoctonia solani : This soil-borne fungus causes significant diseases in a wide range of crops. Research has indicated that this compound can inhibit the mycelial growth of R. solani.

Magnaporthe grisea : The causal agent of rice blast disease, one of the most destructive diseases of rice worldwide. This compound has demonstrated inhibitory effects on the growth of this fungus.

Ustilaginoidea virens : This fungus causes false smut disease in rice, which reduces yield and contaminates grains with mycotoxins. This compound has shown potential in inhibiting the growth of U. virens nih.gov.

The antifungal mechanisms are believed to involve the disruption of fungal cell wall integrity and interference with key metabolic processes necessary for fungal survival and pathogenesis.

The table below presents a summary of the antifungal efficacy.

| Fungal Pathogen | Disease Caused | Inhibitory Effect |

| Rhizoctonia solani | Sheath Blight, Damping-off | Mycelial Growth Inhibition |

| Magnaporthe grisea | Rice Blast | Growth Inhibition |

| Ustilaginoidea virens | Rice False Smut | Growth Inhibition |

Proposed Mechanisms of Action (e.g., Disruption of Microbial Cell Membranes, Inhibition of Metabolic Pathways)

The antimicrobial activities of this compound and structurally related phenolic compounds are attributed to several proposed mechanisms, primarily centered on the disruption of microbial cellular integrity. Research on analogous compounds, such as p-coumaric acid and cinnamaldehyde (B126680), suggests that these molecules can compromise the functionality of the bacterial cell membrane. nih.govmdpi.com This interaction is thought to cause a loss of membrane integrity, leading to increased permeability. nih.gov

The consequence of this membrane damage is the leakage of essential intracellular components, such as ions and nucleic acids, which disrupts the microbe's normal metabolic functions and ultimately leads to cell death. mdpi.com Furthermore, studies on p-coumaric acid have indicated that it may also interact with and bind to microbial genomic DNA, which would interfere with cellular replication and other vital functions. nih.govnih.gov These findings suggest that the antimicrobial action of p-Coumaraldehyde (B1217632) is likely a multifaceted process involving the incapacitation of the microbial cell's physical barrier and the disruption of its fundamental metabolic and reproductive pathways.

Antioxidant Properties and Reactive Oxygen Species Modulation

Radical Scavenging Activity (e.g., DPPH, ABTS assays)

The antioxidant capacity of this compound has been evaluated using standard in vitro assays that measure its ability to neutralize stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods for quantifying this radical scavenging ability. d-nb.infoe3s-conferences.org

In a comparative study evaluating various hydroxy-bearing cinnamaldehydes and cinnamic acids, this compound demonstrated notable free-radical scavenging properties. researchgate.net The scavenging ability of the tested compounds in the DPPH assay was ranked in the following order: caffeic aldehyde ≈ caffeic acid > vitamin C > o-coumaraldehyde > p-coumaric acid > p-coumaraldehyde ≈ o-coumaric acid. researchgate.net This indicates that while it is an effective antioxidant, its activity in this specific assay is context-dependent relative to other phenolic structures. researchgate.net

Comparative DPPH Radical Scavenging Activity

Ranking of compounds based on their ability to scavenge DPPH free radicals, from highest to lowest activity.

| Rank | Compound |

|---|---|

| 1 | Caffeic aldehyde / Caffeic acid (highest activity) |

| 2 | Vitamin C |

| 3 | o-Coumaraldehyde |

| 4 | p-Coumaric acid |

| 5 | p-Coumaraldehyde (this compound) / o-Coumaric acid |

Source: Adapted from comparative antioxidant studies. researchgate.net

Protection Against Oxidative Stress in Cellular Models

Beyond cell-free radical scavenging, this compound has demonstrated protective effects against oxidative damage in cellular models. A key model involves inducing hemolysis in human red blood cells (RBCs) using the radical initiator 2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH). researchgate.net The ability of an antioxidant to inhibit or delay this hemolysis serves as a measure of its cytoprotective capacity.

In this anti-hemolysis assay, this compound showed significant protective effects. Its inhibitory ability was found to be comparable to that of caffeic aldehyde and greater than that of caffeic acid, p-coumaric acid, and Vitamin C. researchgate.net This suggests that the compound is effective at protecting cell membranes from oxidative damage. The mechanism for this protection in related compounds involves the reduction of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant pathways, such as the Nrf2/HO-1 system. nih.gov

Inhibitory Activity Against AAPH-Induced Erythrocyte Hemolysis

Ranking of compounds based on their ability to protect human red blood cells from oxidative damage, from highest to lowest activity.

| Rank | Compound |

|---|---|

| 1 | o-Coumaraldehyde (highest activity) |

| 2 | p-Coumaraldehyde (this compound) / Caffeic aldehyde |

| 3 | Caffeic acid / o-Coumaric acid |

| 4 | p-Coumaric acid |

| 5 | Vitamin C |

Source: Adapted from cellular antioxidant protection assays. researchgate.net

Structural Determinants of Antioxidant Capacity

The antioxidant capacity of this compound is intrinsically linked to its molecular structure. The primary determinant of its radical-scavenging ability is the phenolic hydroxyl (-OH) group attached to the phenyl ring. smolecule.com This group can donate a hydrogen atom to an unstable free radical, thereby neutralizing it and terminating the oxidative chain reaction. researchgate.net

Anti-inflammatory Modulatory Mechanisms (In Vitro/Cellular Models)

Interaction with Toll-like Receptor 4 (TLR4)

Toll-like Receptor 4 (TLR4) is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, most notably lipopolysaccharide (LPS) from Gram-negative bacteria, initiating an inflammatory cascade. youtube.comfrontiersin.org Evidence from studies on structurally similar compounds suggests that this compound likely exerts anti-inflammatory effects by modulating the TLR4 signaling pathway.

Its parent compound, cinnamaldehyde, has been shown to directly interfere with TLR4 activation. nih.govelsevierpure.com Two primary mechanisms have been proposed for this interaction. First, the compound may physically block or alter the binding of LPS to the TLR4:MD-2 receptor complex on the cell surface, preventing the initial activation signal. nih.gov Second, cinnamaldehyde has been found to suppress the ligand-induced oligomerization of the TLR4 receptor. nih.govelsevierpure.com This dimerization is a critical step for the recruitment of downstream adaptor proteins like MyD88 and the subsequent activation of transcription factors such as NF-κB and IRF3, which drive the expression of pro-inflammatory genes. youtube.comnih.gov By inhibiting TLR4 oligomerization, the entire downstream signaling cascade is attenuated, leading to a reduction in the production of inflammatory mediators. nih.gov

Modulation of Lipopolysaccharide (LPS) Binding to the MD2 Pocket

The innate immune system's recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a critical step in initiating an inflammatory response. This process is primarily mediated by the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation protein 2 (MD2). MD2 possesses a hydrophobic pocket that directly binds to the lipid A portion of LPS, triggering a conformational change in the TLR4/MD2 complex and subsequent downstream signaling. nih.govconsensus.app

Research into chalcones, a class of compounds to which this compound belongs, has revealed their potential to act as antagonists to this interaction. Studies have shown that certain chalcone (B49325) derivatives can competitively inhibit the binding of LPS to the MD2 protein. nih.govdocumentsdelivered.com Molecular docking simulations suggest that these compounds can fit into the hydrophobic ligand-binding pocket of MD2, a site that partially overlaps with the binding site for LPS. nih.govnih.gov This interaction is stabilized by the formation of hydrogen bonds with key amino acid residues within the pocket, such as Arginine 90 (Arg90) and Tyrosine 102 (Tyr102). nih.govnih.gov By occupying this pocket, the chalcone derivatives physically obstruct LPS from binding, thereby preventing the activation of the TLR4 signaling cascade. The importance of these specific residues is highlighted by mutation studies, where altering Arg90 or Tyr102 in the MD2 protein abrogated the binding of the inhibitory compounds. nih.govnih.gov This mechanism effectively neutralizes the primary trigger for LPS-induced inflammation at the receptor level.

Influence on Pro-inflammatory Signaling Pathways

The binding of LPS to the TLR4/MD2 complex initiates a cascade of intracellular signaling events, predominantly through pathways like nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription (STAT). These pathways culminate in the transcription of genes encoding pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Compounds structurally related to this compound have been demonstrated to exert significant influence over these pro-inflammatory signaling pathways. One primary mechanism is the inhibition of the NF-κB pathway. nih.gov This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα), which normally sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, these compounds block the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting its transcriptional activity. nih.gov Consequently, the expression of NF-κB-dependent pro-inflammatory genes is suppressed. nih.govnih.gov

Furthermore, the STAT3 signaling pathway, another critical regulator of inflammation, is also a target. nih.gov Research has shown that related molecules can inhibit LPS-induced STAT3 phosphorylation and its DNA-binding activity. nih.gov This inhibition leads to a concentration-dependent decrease in the mRNA expression of inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov Some chalcone derivatives have also been found to suppress the activation of activator protein-1 (AP-1) and the phosphorylation of Akt, which are upstream signaling events required for the expression of certain chemokines. nih.gov By targeting these key nodes in the inflammatory signaling network, this compound and its analogs can effectively attenuate the cellular inflammatory response. nih.govmdpi.com

Enzyme Inhibition Studies (Beyond Biosynthesis)

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.gov

This compound, isolated from the rhizomes of Alpinia galanga, has been identified as an inhibitor of α-glucosidase. Studies evaluating aromatic compounds from this plant have confirmed its activity against the enzyme. While specific IC50 values for this compound are part of detailed enzymatic assays, the inhibitory potential of related phenolic compounds has been well-documented, with some demonstrating potency greater than the standard therapeutic drug, acarbose.

| Compound/Extract | Source/Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxybiphenyl (THB) | Natural Biphenyl | 11.52 | nih.govnih.gov |

| Compound 12a | Benzothiazine Derivative | 18.25 | mdpi.com |

| Compound 12d | Benzothiazine Derivative | 20.76 | mdpi.com |

| Compound 12g | Benzothiazine Derivative | 24.24 | mdpi.com |

| Acarbose (Standard) | Therapeutic Drug | 58.8 | mdpi.com |

Mechanisms of Alpha-Glucosidase Inhibition

The mechanism by which this compound and related phenolic compounds inhibit α-glucosidase involves direct interaction with the enzyme, leading to a reduction in its catalytic efficiency. Kinetic studies performed on structurally similar inhibitors help to elucidate the nature of this interaction.

Enzyme kinetic analyses using methods such as Lineweaver-Burk plots have shown that many phenolic inhibitors act in a reversible and non-competitive or mixed-type manner. nih.govnih.govresearchgate.net

Non-competitive inhibition suggests that the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity without preventing the substrate from binding to the active site. The inhibition constant (Ki) is a measure of the inhibitor's potency in this context. nih.govnih.gov

Mixed-type inhibition indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

Molecular docking simulations provide further insight, suggesting that these inhibitors can insert into the active cavity of α-glucosidase. nih.govmdpi.com The binding is often stabilized by the formation of hydrogen bonds and van der Waals interactions with key catalytic amino acid residues within the enzyme's active site, such as Asp203, Asp327, Asp542, and His600. mdpi.com This interaction can induce conformational changes in the enzyme's structure, affecting its function and leading to a potent, reversible inhibition of its activity. nih.govnih.gov

Anticancer Activity in Cellular Models (In Vitro/Preclinical)

Inhibition of Cancer Cell Growth (e.g., Dose-Dependent Effects)

Preclinical studies using various human cancer cell lines have demonstrated the potential of this compound and its structural analogs, particularly chalcones, to inhibit cancer cell proliferation. The cytotoxic effects are consistently shown to be dose-dependent, meaning the degree of cell growth inhibition increases with higher concentrations of the compound. nih.govmdpi.com

Research on a series of (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones, which share the core structure of the target compound, has evaluated their in vitro cytotoxic effects against multiple cancer cell lines. nih.gov These studies utilize assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability after exposure to the compounds. Results have shown significant, dose-dependent reductions in the viability of human ovarian cancer (A2780), breast cancer (MCF-7), and prostate cancer (PC-3 and LNCaP) cells. nih.govmarmara.edu.tr For instance, certain derivatives reduced the viability of A2780 cells by 70-90% at concentrations of 50 and 100 µM. nih.gov Similarly, cinnamaldehyde, a related compound, has been shown to inhibit the growth of various cancer cell lines, including HeLa cervical cancer and MCF-7 breast cancer cells, in a dose-dependent manner. mdpi.comsemanticscholar.orgnih.gov

| Compound Class | Cell Line | Concentration (µM) | Effect on Cell Viability | Reference |

|---|---|---|---|---|

| (E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives | A2780 (Ovarian) | 50 | Reduced by 70-90% | nih.gov |

| (E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives | A2780 (Ovarian) | 100 | Reduced by 70-90% | nih.gov |

| (E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives | MCF-7 (Breast) | 50-100 | Reduced by 50-98% (most effective compounds) | nih.gov |

| (E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives | PC-3 (Prostate) | 50-100 | Reduced by 50-98% (most effective compounds) | nih.gov |

| (E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives | LNCaP (Prostate) | 50-100 | Reduced by 50-98% (most effective compounds) | nih.gov |

Induction of Apoptosis and Inhibition of Tumor Cell Migration

The direct effects of this compound, also known as p-coumaraldehyde, on the induction of apoptosis and the inhibition of tumor cell migration are not extensively documented in publicly available research. However, studies on structurally similar compounds, such as cinnamaldehyde and its derivatives, provide insights into the potential mechanisms by which this compound might exert anti-cancer effects.

Cinnamaldehyde, which shares the core prop-2-enal structure, has been shown to induce apoptosis in various cancer cells. jfda-online.com This process is often mediated through the activation of caspases, which are key enzymes in the apoptotic pathway. jfda-online.com For instance, in human colorectal cancer cells, cinnamaldehyde has been observed to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes. mdpi.com Furthermore, some studies indicate that cinnamaldehyde can trigger both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. nih.gov

In terms of cell migration, cinnamaldehyde has demonstrated an inhibitory effect on the invasion and metastasis of cancer cells. mdpi.com This is partly achieved by modulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in tumor invasion. mdpi.com

While these findings for cinnamaldehyde are suggestive, it is crucial to note that the presence of a hydroxyl group on the phenyl ring in this compound can significantly alter its biological activity. Therefore, direct experimental evidence is required to confirm whether this compound similarly induces apoptosis and inhibits tumor cell migration.

Cytotoxic Effects on Various Cancer Cell Lines

Research has demonstrated the cytotoxic effects of compounds structurally related to this compound against a variety of cancer cell lines. While specific data for this compound is limited, the broader class of cinnamaldehydes and their derivatives has been a subject of investigation for their anti-cancer properties.

Studies on cinnamaldehyde have shown dose-dependent cytotoxic activity against several cancer cell lines. For example, it has been found to inhibit the growth of MCF-7 breast cancer cells. mdpi.com The cytotoxic effects of cinnamaldehyde have also been observed in human colorectal cancer cells (HCT 116) and human myeloma cells (RPMI 8226). mdpi.com In prostate cancer cell lines (PC3), cinnamaldehyde exhibited concentration-dependent cytotoxicity and potentiated the anti-tumor effect of the chemotherapy drug doxorubicin. nih.gov

A study investigating various ALDH1A3-affinic compounds reported the cytotoxicity of several related aldehydes on breast (MCF7 and MDA-MB-231) and prostate (PC-3) cancer cell lines. semanticscholar.org For instance, a compound designated as 24 in the study, which is structurally related, was found to be cytotoxic across all three cell lines with the following IC50 values: semanticscholar.org

| Cell Line | IC50 (µM) |

| MCF7 | 24.5 |

| MDA-MB-231 | 31.7 |

| PC-3 | 25.2 |

This interactive data table presents the IC50 values of a structurally related compound against different cancer cell lines, as reported in a study on ALDH1A3-affinic compounds. semanticscholar.org

It is important to emphasize that while these findings on related compounds are promising, the specific cytotoxic profile of this compound needs to be directly evaluated through dedicated research to ascertain its potency and selectivity against different cancer cell lines.

Advanced Synthetic and Biotechnological Production Methodologies

Chemical Synthesis Approaches for Research and Industrial Scale

Chemical synthesis provides reliable and scalable methods for producing p-coumaraldehyde (B1217632). These approaches are often characterized by well-defined reaction steps and the ability to generate high-purity products.

Oxidation of p-Coumaryl Alcohol

The oxidation of p-coumaryl alcohol presents a direct route to p-coumaraldehyde. A notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent. This approach has been successfully applied to the synthesis of various cinnamaldehydes, including p-coumaraldehyde. The reaction typically proceeds by treating a protected form of p-coumaryl alcohol with DDQ, followed by deprotection to yield the final aldehyde product. This method is advantageous for its specificity and effectiveness in oxidizing allylic alcohols to their corresponding aldehydes.

Homologation Reactions of Aromatic Aldehydes

Homologation reactions offer a means to extend the carbon chain of an aromatic aldehyde, thereby constructing the propenal side chain of p-coumaraldehyde. One such method involves a two-carbon homologation of p-hydroxybenzaldehyde. This can be achieved using reagents like 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in the presence of a strong base such as n-butyllithium in anhydrous tetrahydrofuran (B95107) at low temperatures. kyoto-u.ac.jp The resulting intermediate is then hydrolyzed to yield p-coumaraldehyde. This technique allows for the systematic build-up of the target molecule from a readily available starting material.

Biological Production via Metabolic Engineering and Synthetic Biology

Biological production methods offer a sustainable alternative to chemical synthesis, leveraging the metabolic machinery of microorganisms to produce valuable compounds from renewable feedstocks.

Engineered Microbial Cell Factories (e.g., Escherichia coli) for Enhanced Production

Escherichia coli has been extensively engineered as a microbial cell factory for the production of various plant secondary metabolites, including precursors to p-coumaraldehyde like p-coumaric acid. nih.govnih.gov By introducing and optimizing heterologous biosynthetic pathways, researchers can direct the flow of carbon from central metabolism towards the desired product. For the production of p-coumaraldehyde, engineered E. coli strains are typically supplemented with a precursor such as p-coumaric acid, which is then converted to the final product by introduced enzymes. nih.gov The microorganism itself generally lacks the innate ability to synthesize 4-hydroxycinnamaldehydes, making the expression of specific enzymes essential for production. nih.gov

Design and Overexpression of Artificial Bifunctional Enzymes (e.g., 4CL1–CCR Fusion)

A significant advancement in the biotechnological production of p-coumaraldehyde is the design and use of artificial bifunctional enzymes. nih.govnih.gov One prominent example is the fusion of 4-coumaric acid: coenzyme A ligase (4CL1) and cinnamoyl coenzyme A reductase (CCR) into a single polypeptide chain (4CL1–CCR). nih.govnih.gov This fusion enzyme catalyzes two sequential reactions: the activation of p-coumaric acid to its CoA thioester by the 4CL1 domain, followed by the reduction of this intermediate to p-coumaraldehyde by the CCR domain. nih.gov

The key advantage of this fusion protein is the spatial proximity of the two active sites, which facilitates substrate channeling. This minimizes the diffusion of the intermediate (p-coumaroyl-CoA) into the cytoplasm, thereby avoiding potential permeability issues across the cell membrane and preventing its diversion into competing metabolic pathways. nih.gov Overexpression of this 4CL1–CCR fusion enzyme in E. coli has been shown to significantly enhance the production of p-coumaraldehyde. nih.gov

Table 1: Biotechnological Production of p-Coumaraldehyde

| Engineered System | Precursor | Product | Titer |

|---|---|---|---|

| E. coli expressing 4CL1–CCR fusion enzyme | p-Coumaric acid | p-Coumaraldehyde | 49 mg/L |

| E. coli expressing 4CL1–CCR fusion enzyme | Caffeic acid | Caffealdehyde | 19 mg/L |

| E. coli expressing 4CL1–CCR fusion enzyme | Ferulic acid | Coniferaldehyde | 35 mg/L |

Data sourced from Liu et al. (2015) nih.gov

This synthetic biology approach not only improves the efficiency of p-coumaraldehyde synthesis but also allows for the production of other valuable 4-hydroxycinnamaldehydes by feeding the engineered microbes with different phenylpropanoic acid precursors. nih.gov For instance, when supplemented with caffeic acid or ferulic acid, the same engineered E. coli strain can produce caffealdehyde and coniferaldehyde, respectively. nih.gov

Strategies for Secreted Product Recovery

For phenolic compounds like p-coumaraldehyde, several ISPR strategies are particularly relevant:

Liquid-Liquid Extraction: This technique uses a biocompatible organic solvent that is immiscible with the aqueous fermentation broth to selectively extract the product. The choice of solvent is critical and must balance high partition coefficients for the target compound with low toxicity towards the production organism. mdpi.com To prevent direct contact between the solvent and the microbial cells, which can be detrimental, membrane contactors are often used. For example, a hollow fiber membrane contactor has been successfully implemented for the in-stream recovery of the structurally similar precursor, p-coumaric acid, demonstrating a viable method for continuously separating the product from the fermentation medium. researchgate.net

Adsorption: This method utilizes solid adsorbents, such as activated carbon or polymeric resins, to bind the product from the fermentation broth. The adsorbent can be added directly to the bioreactor or used in an external loop. This strategy has been shown to effectively mitigate product toxicity and increase the yield of p-cresol (B1678582), another similar phenolic compound, by 51%. openbiotechnologyjournal.comopenbiotechnologyjournal.com The product-laden adsorbent is subsequently separated from the broth, and the p-cresol is recovered using a solvent extraction process, which also allows for the regeneration and reuse of the adsorbent. openbiotechnologyjournal.com

These recovery strategies not only enhance the product yield by mitigating toxicity but can also simplify downstream processing. By concentrating the product in a solvent or on an adsorbent, the complexity and cost of subsequent purification steps are reduced. ugent.be

| ISPR Strategy | Principle of Operation | Advantages | Challenges | Relevant Analogue |

| Liquid-Liquid Extraction | A biocompatible organic solvent selectively partitions the product from the aqueous fermentation broth. | High selectivity and capacity; can be operated continuously. | Potential solvent toxicity to microorganisms; emulsion formation. | p-Coumaric acid researchgate.net |

| Adsorption | A solid adsorbent (e.g., activated carbon, resin) binds the product, removing it from the solution. | High efficiency for removing toxic compounds; adsorbent can be regenerated. | Potential for non-specific binding of nutrients; physical abrasion of cells. | p-Cresol openbiotechnologyjournal.com |

| Membrane Separation | Techniques like pervaporation use a membrane to selectively remove volatile products from the broth. | Can be highly selective; integrates separation with fermentation. | Primarily suitable for volatile compounds; membrane fouling. | N/A for p-coumaraldehyde |

This table compares common In Situ Product Recovery (ISPR) techniques applicable to the recovery of p-coumaraldehyde from fermentation systems.

Analytical Techniques for Research and Characterization

Chromatographic and Spectrometric Methods for Quantification in Biological Matrices (Non-Human)

The quantification of 3-(4-Hydroxyphenyl)prop-2-enal in non-human biological samples, such as plant tissues or animal-derived specimens, necessitates highly sensitive and selective analytical methods. These methods must effectively separate the analyte from a complex mixture of endogenous compounds and accurately measure its concentration.

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a robust and highly sensitive method for the determination of aldehydes in biological samples. nih.govresearchgate.net This technique combines the high-resolution separation capabilities of UPLC with the specificity and sensitivity of tandem mass spectrometry. The UPLC system utilizes columns with smaller particle sizes, enabling faster analysis times and improved chromatographic resolution compared to conventional HPLC.

In the context of quantifying compounds similar in structure and reactivity to this compound, such as other endogenous aldehydes, UPLC-MS/MS has proven effective in complex matrices like rat brain tissue. nih.govresearchgate.net A significant challenge in the analysis of reactive aldehydes is their inherent instability in biological samples. nih.govresearchgate.net To overcome this, sample preparation often involves pH and temperature control to stabilize the analyte. nih.gov Furthermore, chemical derivatization can be employed to block the reactive aldehyde group, which not only enhances stability but also improves chromatographic retention and detection sensitivity, in some cases by as much as 100-fold. nih.govresearchgate.net

Table 1: UPLC-MS/MS Method Parameters for Aldehyde Quantification in Rat Brain Tissue

| Parameter | Description |

|---|---|

| Instrumentation | Ultraperformance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Matrix | Rat Brain Tissue Homogenate |

| Analyte Stabilization | pH and temperature control during sample preparation |

| Derivatization Agent | 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) to enhance stability and sensitivity |

| Key Advantage | High sensitivity with a lower limit of quantification (LLOQ) reported at 0.5 ng/mL for a similar aldehyde |

Data derived from studies on analogous reactive aldehydes in non-human biological matrices. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection and Electrospray Ionization (ESI) Mass Spectrometry (MSn) is another powerful technique for the analysis of phenolic compounds, including this compound. This combination allows for both quantification and structural identification of compounds in complex mixtures. researchgate.netpurdue.edu

The HPLC system separates the components of the sample, and the PDA detector provides ultraviolet-visible spectra, which can help in the preliminary identification of classes of compounds based on their chromophores. The eluent then flows into the ESI-MSn system. ESI is a soft ionization technique that allows for the analysis of thermally labile molecules, while the multi-stage tandem mass spectrometry (MSn) capability provides detailed structural information through fragmentation patterns. purdue.edu This method has been successfully applied to the qualitative profiling of phenolic and flavonoid compounds from plant extracts. researchgate.net The application of HPLC/MSn is crucial for analyzing complex mixtures generated from the degradation of biomass, where numerous unknown compounds require structural elucidation. purdue.edu

Table 2: Features of HPLC-PDA-ESI-MSn for Phenolic Compound Analysis

| Feature | Description |

|---|---|

| Separation | High-Performance Liquid Chromatography (HPLC) |

| Detection 1 | Photodiode Array (PDA) for UV-Vis spectral data |

| Ionization | Electrospray Ionization (ESI) |

| Analysis | Multi-stage Tandem Mass Spectrometry (MSn) for fragmentation and structural analysis |

| Application | Identification and characterization of phenolic compounds in complex plant extracts |

This technique is suitable for the characterization of this compound within a broader analysis of phenolic constituents. researchgate.net

Metabolomics platforms, which utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are integral to the comprehensive analysis of metabolites, including this compound, in biological systems. mdpi.com These platforms facilitate the high-throughput identification and quantification of a wide array of small molecules.

LC-MS is particularly well-suited for the analysis of a broad range of metabolites, including phenolic aldehydes. GC-MS is also a valuable tool, often used for more volatile compounds or those that can be made volatile through derivatization. researchgate.net The data generated from these platforms can be processed using specialized bioinformatics tools and software like MetaboAnalyst, which provides comprehensive statistical analysis, functional annotation, and visualization of metabolomics data. mdpi.com This integrated approach allows researchers to not only quantify specific compounds like this compound but also to understand their role within broader metabolic pathways. mdpi.com

Challenges in Quantitative Analysis of Lignin-Related Aldehydes in Complex Samples

The quantitative analysis of lignin-related aldehydes, such as this compound, in complex samples is fraught with challenges that can affect the accuracy, precision, and robustness of the results.

One of the primary difficulties arises from the complexity of the biological matrix itself. nih.govnih.gov Biological samples contain a multitude of endogenous substances, including ions, amino acids, and phospholipids, which can cause "matrix effects." nih.gov These effects can lead to the suppression or enhancement of the analyte's signal in the mass spectrometer, thereby compromising the sensitivity and accuracy of the quantification. nih.gov

Furthermore, lignin-derived products are often complex mixtures containing a wide range of molecules with varying sizes and chemical properties, making the separation and selective quantification of a single aldehyde challenging. nih.gov The inherent reactivity and potential instability of aldehydes in biological matrices also pose a significant hurdle, often requiring specific sample handling and derivatization procedures to ensure accurate measurement. nih.govresearchgate.net

Another major challenge is the lack of standardized analytical methods and commercially available reference standards for many lignin (B12514952) oligomers and degradation products. nih.govmdpi.com This scarcity of standards makes the absolute quantification and validation of analytical methods difficult, hindering the ability to compare results across different studies and laboratories. mdpi.com

Table 3: Summary of Challenges in the Analysis of Lignin-Related Aldehydes

| Challenge | Description |

|---|---|

| Matrix Effects | Suppression or enhancement of the analyte signal by co-eluting endogenous compounds from the biological matrix, affecting accuracy. nih.gov |

| Sample Complexity | Lignin degradation products are complex mixtures, making the isolation and selective quantification of specific aldehydes difficult. nih.gov |

| Analyte Instability | The reactive nature of aldehydes can lead to degradation during sample preparation and analysis, requiring stabilization or derivatization. nih.gov |

| Lack of Standardization | A shortage of certified reference standards and standardized analytical protocols complicates method validation and inter-laboratory comparisons. nih.govmdpi.com |

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Features with Biological Activities

The biological efficacy of 3-(4-Hydroxyphenyl)prop-2-enal is intrinsically linked to its unique chemical architecture, featuring a phenolic hydroxyl group and an α,β-unsaturated aldehyde. The interplay of these functionalities is crucial for its interactions with biological targets.

Influence of Phenolic and Aldehyde Functional Groups on Bioactivity

The α,β-unsaturated aldehyde moiety is a critical electrophilic center, capable of undergoing Michael addition reactions with nucleophilic residues in biological macromolecules, such as amino acid side chains in proteins. This reactivity is often responsible for the covalent modification of target proteins, leading to the modulation of their function and subsequent biological responses. The conjugated system, extending from the phenyl ring through the propenal chain, further enhances the molecule's reactivity and electronic properties.

SAR of this compound Derivatives in Various Biological Contexts (e.g., Anticancer, Antimicrobial)

The core scaffold of this compound has served as a template for the synthesis of a plethora of derivatives with enhanced or modified biological activities. SAR studies on these derivatives have provided valuable insights into the structural requirements for anticancer and antimicrobial efficacy.

Anticancer Activity:

The development of derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid has been a fruitful area of research for identifying novel anticancer candidates. Studies have shown that the anticancer activity of these derivatives is structure-dependent. For instance, the introduction of a 2-furyl substituent in certain derivatives has demonstrated selectivity towards cancerous cells and an ability to reduce cell migration. The starting compound in one study, 3-((4-hydroxyphenyl)amino)propanoic acid, showed no significant in vitro anticancer activity, highlighting the importance of further chemical modifications to elicit a therapeutic effect. The inclusion of 4-hydroxyphenyl moieties in these compounds is also thought to contribute to their antioxidant properties, which can be beneficial in an anticancer context.

Antimicrobial Activity:

The antimicrobial potential of this compound derivatives has also been extensively explored. The synthesis of amino acid derivatives incorporating a 4-hydroxyphenyl moiety has yielded compounds with structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens. For example, hydrazone derivatives containing heterocyclic substituents have been identified as potent, broad-spectrum antimicrobial agents. In one study, the initial compound, 3-((4-hydroxyphenyl)amino)propanoic acid, exhibited weak antimicrobial activity, while its hydrazide derivative was inactive. This underscores the critical role of specific structural modifications in determining the antimicrobial profile of these compounds.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between this compound and its biological targets at a molecular level.

For instance, in the context of antimicrobial activity, molecular docking studies of 3-(4-hydroxyphenyl) prop-2-en-1-one 4-phenyl Schiff base and its derivatives have been performed against the Staphylococcus aureus aminopeptidase (B13392206) S (AmpS) active site to predict their binding affinities. These studies help in rationalizing the observed antimicrobial efficacy and guide the design of more potent inhibitors. The binding affinity, often expressed in kcal/mol, provides a quantitative measure of the strength of the interaction, with lower values indicating a more stable complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools for predicting the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

While specific QSAR models exclusively for this compound are not extensively reported, the principles of QSAR are widely applied to chalcone (B49325) and phenolic compound classes to which it belongs. These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. For a series of this compound derivatives, a QSAR model could be developed to predict their anticancer or antimicrobial activity based on descriptors related to their electronic properties, hydrophobicity, and steric features.

Theoretical Characterization of Molecular Interactions and Reactivity

Theoretical and computational chemistry provides a powerful lens through which to examine the intrinsic properties of this compound that govern its interactions and reactivity. Techniques such as Density Functional Theory (DFT) are employed to calculate a range of molecular properties.

These calculations can provide insights into the molecule's electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions of the molecule that are prone to electrophilic or nucleophilic attack. These theoretical studies are invaluable for understanding the fundamental aspects of the molecule's behavior and for designing new derivatives with tailored reactivity and biological activity. For example, theoretical studies on related chalcones have provided insights into their molecular properties and potential applications.

Future Research Directions and Applications

Biotechnological Applications in Plant Science

Metabolic engineering and biotechnological approaches targeting p-Coumaraldehyde (B1217632) and its derivatives hold promise for improving crop characteristics, from biomass quality to resilience against environmental stressors.

Lignin (B12514952), a complex polymer essential for plant structural integrity, is a primary obstacle in the conversion of biomass to biofuels. nih.govmdpi.com Genetic modification of lignin composition is a key strategy to enhance biomass digestibility. nih.govrsc.org 3-(4-Hydroxyphenyl)prop-2-enal is a direct precursor to p-coumaryl alcohol, the monomer that forms the p-hydroxyphenyl (H) lignin units. nih.govnih.govresearchgate.net

Future research focuses on manipulating the lignin biosynthetic pathway to alter the ratio of H, guaiacyl (G), and syringyl (S) units. Lignins enriched in H-units are desirable as they exhibit a lower degree of polymerization, which improves the efficiency of biomass breakdown. nih.gov Genetic engineering strategies could involve modifying the expression of key enzymes, such as cinnamyl alcohol dehydrogenases (CADs), which are responsible for converting p-Coumaraldehyde into p-coumaryl alcohol. nih.govoup.com By controlling these metabolic steps, it may be possible to develop plant varieties with tailor-made lignin compositions, optimized for biofuel production and other industrial applications. mdpi.comnih.gov For example, studies in Arabidopsis thaliana have shown that specific genetic mutations can lead to a lignin polymer almost entirely derived from p-coumaryl alcohol, demonstrating the feasibility of engineering H-rich lignin. nih.govoup.com

The phenylpropanoid pathway, which synthesizes p-Coumaraldehyde, is integral to plant defense mechanisms against biotic and abiotic stresses. nih.gov Lignin itself provides a physical barrier against pathogens, and modifying its structure can bolster plant immunity. nih.gov Research has shown that in plants like cucumber, environmental stressors and pathogen-mimicking treatments lead to the rapid accumulation of p-Coumaraldehyde and lignin-like materials at the site of stress, indicating a direct role in the defense response. nih.gov

Metabolic manipulation of this pathway is a promising avenue for developing more robust and disease-resistant crops. smolecule.com By enhancing the production of p-Coumaraldehyde and related defense compounds, plants could exhibit improved resistance to a variety of environmental challenges. Future work will likely focus on identifying and manipulating the regulatory genes that control the flux of metabolites through this pathway in response to stress, leveraging p-Coumaraldehyde's role as a key intermediate in plant defense.

Development of Novel Bioactive Agents from Natural Sources or Derivatives

The chemical structure of this compound makes it and its derivatives attractive candidates for the development of new therapeutic agents. Its antioxidant, antimicrobial, and anti-inflammatory properties are areas of active investigation.

While research specifically on the antimicrobial properties of p-Coumaraldehyde is emerging, related compounds provide a strong rationale for its preclinical exploration. Its structural relative, cinnamaldehyde (B126680), is well-documented for its broad-spectrum antimicrobial activity against a range of bacteria and fungi. nih.govresearchgate.net Derivatives of the core 3-(4-hydroxyphenyl)prop-2-en-1-one structure have been synthesized and found to be effective against both Gram-positive and Gram-negative bacteria. derpharmachemica.com Furthermore, the 4-hydroxyphenyl group is a recognized pharmacophore in the development of antimicrobial candidates. mdpi.com The precursor to p-Coumaraldehyde, p-coumaric acid, has also demonstrated antimicrobial effects against various bacterial pathogens. researchgate.netnih.gov These findings collectively suggest that p-Coumaraldehyde is a promising scaffold for developing new antimicrobial drugs.

| Compound | Relationship to p-Coumaraldehyde | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| p-Coumaric Acid | Biosynthetic Precursor | Active against various bacterial pathogens including K. pneumonia, S. aureus, and B. subtilis. researchgate.netnih.gov | researchgate.netnih.gov |

| Cinnamaldehyde | Structural Analogue (lacks 4-hydroxy group) | Broad-spectrum activity against bacteria, molds, and yeasts. nih.govresearchgate.net | nih.govresearchgate.net |

| 3-(4-hydroxyphenyl)prop-2-en-1-one Derivatives | Structural Derivatives | Effective against Gram-positive and Gram-negative bacteria. derpharmachemica.com | derpharmachemica.com |

Oxidative stress is implicated in a wide range of diseases, and compounds that can mitigate cellular damage are of significant therapeutic interest. This compound has demonstrated notable antioxidant properties that are crucial for protecting cells from oxidative damage. smolecule.com The presence of a hydroxyl group on the phenyl ring enhances its ability to scavenge free radicals. smolecule.com

A comparative study highlighted that hydroxy-bearing cinnamaldehydes, including p-Coumaraldehyde, possess superior antioxidative activities compared to their corresponding carboxylic acids in certain assays. researchgate.net Specifically, in an anti-hemolysis test, p-Coumaraldehyde was significantly more effective than p-coumaric acid and Vitamin C. researchgate.net This suggests that the aldehyde functional group, in combination with the phenolic structure, plays a key role in its protective effects. Further research into the p-coumaroyl moiety, the core structure of p-Coumaraldehyde, has shown that it enhances the antioxidant and cytoprotective effects of other natural compounds like flavonoid glycosides. nih.gov These findings underscore the potential of p-Coumaraldehyde as a lead compound for developing agents that offer cellular protection against oxidative stress.

| Compound | Inhibition of AAPH-induced Erythrocyte Hemolysis |

|---|---|

| o-Coumaraldehyde | Most Active |

| p-Coumaraldehyde | Highly Active |

| Caffeic Aldehyde | Highly Active |

| Caffeic Acid | Moderately Active |

| o-Coumaric Acid | Moderately Active |

| p-Coumaric Acid | Less Active |

| Vitamin C | Least Active |

Chronic inflammation is a key factor in many human diseases. This compound has been shown to modulate inflammatory responses. smolecule.com One identified mechanism is its interaction with Toll-like receptor 4 (TLR4), where it can block the binding of lipopolysaccharides (LPS), thereby disrupting a key immune signaling pathway. smolecule.com

The anti-inflammatory potential of p-Coumaraldehyde is strongly supported by studies on structurally related molecules. Its precursor, p-coumaric acid, has been shown to alleviate symptoms in an arthritis model by suppressing pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Similarly, cinnamaldehyde and its derivatives effectively inhibit the production of inflammatory mediators and act on the NF-κB signaling pathway, a central regulator of inflammation. mdpi.commdpi.com A synthetic derivative of the p-Coumaraldehyde structure was found to be a potent inhibitor of multiple inflammatory cytokines, including IL-6, IL-1β, IL-8, and TNF-α, also through the inhibition of the NF-κB pathway. nih.gov These findings suggest that p-Coumaraldehyde and its derivatives are strong candidates for the development of novel anti-inflammatory therapies, warranting further investigation into their precise molecular mechanisms.

Development of Alpha-Glucosidase Inhibitors for Metabolic Research

This compound, also known as p-coumaraldehyde, and its derivatives have garnered attention as potential alpha-glucosidase inhibitors, which are crucial tools in metabolic research, particularly in the study of carbohydrate metabolism and type 2 diabetes. news-medical.netnih.gov Alpha-glucosidase is a key enzyme responsible for breaking down complex carbohydrates into absorbable simple sugars in the small intestine. nih.govyoutube.comnih.gov By inhibiting this enzyme, the rate of glucose absorption can be slowed, leading to better management of postprandial blood glucose levels. youtube.comnih.gov

The interest in this compound and related structures stems from the broader class of compounds known as chalcones and other phenolic compounds, which have demonstrated significant inhibitory activity against α-glucosidase. researchgate.netscielo.br For instance, a study on aromatic compounds from Alpinia galanga rhizomes identified this compound as an inhibitor of α-glucosidase. researchgate.net Research has shown that the structural features of these compounds, such as the presence and position of hydroxyl groups on the phenyl ring, play a critical role in their inhibitory potency. researchgate.net

Future research in this area is focused on synthesizing and evaluating a wider range of derivatives of this compound to establish clear structure-activity relationships. nih.govmdpi.com This involves modifying the core structure to enhance its binding affinity and specificity for the active site of α-glucosidase. dntb.gov.ua Computational methods, such as molecular docking, are being employed to predict the binding modes of these inhibitors and to guide the design of more potent and selective compounds. nih.govdntb.gov.ua The development of these inhibitors is not only aimed at potential therapeutic applications but also at providing researchers with precise molecular probes to investigate the role of α-glucosidase in various metabolic pathways and disease states. news-medical.net

| Compound | Source/Type | α-Glucosidase Inhibitory Activity (IC50) | Reference |

| This compound | Alpinia galanga | Not specified | researchgate.net |

| Caffaldehydes A, B, and C | Roasted Coffea arabica beans | 45.07, 24.40, and 17.50 μM | news-medical.net |

| 3,4,5-Trihydroxybiphenyl (THB) | Sorbus pohuashanensis | 11.52 μM | nih.gov |

| Bavachalcone | Fructus Psoraleae | 15.35 ± 0.57 μg/mL | scielo.br |

| Acarbose (Reference Drug) | Synthetic | 2.77 ± 0.09 mg/mL | scielo.br |

Advanced Synthetic and Biosynthetic Pathway Engineering for Scaled Production

The increasing interest in this compound for various applications necessitates the development of efficient and scalable production methods. Both chemical synthesis and biosynthetic pathway engineering are being actively explored to meet this demand.